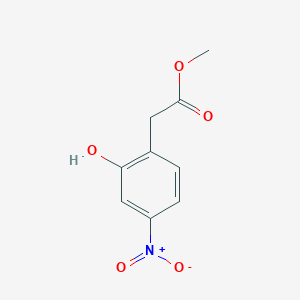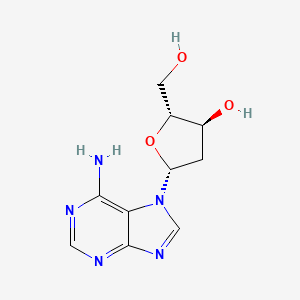
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide is an organic compound characterized by the presence of bromine, fluorine, iodine, and a methyl group attached to a phenyl ring, along with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the phenyl ring undergoes substitution reactions to introduce the bromine, fluorine, and iodine atoms. The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamide group may also play a role in its interaction with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Bromo-4-chloro-2-methyl-phenyl)acetamide
- N-(3-Fluoro-5-iodo-2-methyl-phenyl)acetamide
- N-(3-Bromo-5-fluoro-2-methyl-phenyl)acetamide
Uniqueness
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide is unique due to the specific combination of bromine, fluorine, and iodine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H8BrFINO |
|---|---|
Poids moléculaire |
371.97 g/mol |
Nom IUPAC |
N-(3-bromo-5-fluoro-4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8BrFINO/c1-4-7(13-5(2)14)3-6(11)9(12)8(4)10/h3H,1-2H3,(H,13,14) |
Clé InChI |
DVSQYFBTGACAHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1NC(=O)C)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)


![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)


